An In-depth Technical Guide to Ipsapirone
An In-depth Technical Guide to Ipsapirone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ipsapirone (B1662301), a selective partial agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. Ipsapirone, belonging to the piperazine (B1678402) and azapirone chemical classes, has been investigated for its anxiolytic and antidepressant properties. This document details its chemical structure, mechanism of action, and the signaling pathways it modulates. Furthermore, it presents a compilation of quantitative data from various studies and outlines key experimental protocols for its characterization.
Chemical Properties and Structure
Ipsapirone is chemically known as 2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-1,2-benzisothiazolin-3(2H)-one 1,1-dioxide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 95847-70-4 |
| Molecular Formula | C₁₉H₂₃N₅O₃S |
| Molecular Weight | 401.49 g/mol |
| IUPAC Name | 9,9-dioxo-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]- 9λ6-thia-8-azabicyclo[4.3.0]nona-1,3,5-trien-7-one |
| Appearance | Solid |
| Elimination Half-Life | 1.3–2.7 hours[1] |
Mechanism of Action
Ipsapirone functions as a selective partial agonist at serotonin (B10506) 5-HT1A receptors.[1] Its mechanism of action is primarily centered on its interaction with these receptors, which are key regulators of serotonergic neurotransmission.
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Presynaptic Autoreceptors: In the dorsal raphe nucleus, where the cell bodies of serotonergic neurons are located, 5-HT1A receptors act as inhibitory autoreceptors. By stimulating these presynaptic receptors, ipsapirone reduces the firing rate of serotonergic neurons.[2] This leads to a decrease in the synthesis and release of serotonin in projection areas such as the hippocampus and cortex.[2]
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Postsynaptic Receptors: In postsynaptic regions like the hippocampus and cortex, 5-HT1A receptors are coupled to Gi/o proteins. Activation of these receptors by ipsapirone leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal excitability.
The dual action on both presynaptic and postsynaptic 5-HT1A receptors contributes to the overall modulatory effect of ipsapirone on the serotonergic system, which is believed to underlie its therapeutic effects in anxiety and depression.
Signaling Pathways
The primary signaling pathway modulated by ipsapirone is the 5-HT1A receptor-mediated pathway. A simplified representation of this pathway is illustrated below.
Caption: Ipsapirone's primary signaling pathway.
Quantitative Data
The following tables summarize key quantitative data for ipsapirone from various studies.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Preparation | Ki (nM) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 10 | [3] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Endpoint | Route | ED₅₀ (mg/kg) | Reference |
| Foot Shock-Induced Aggression | Rat | Inhibition | s.c. | 2.2 | Not explicitly cited |
| Passive Avoidance Behavior | Rat | Inhibition | s.c. | 0.5 | Not explicitly cited |
Table 3: Clinical Trial Data for Generalized Anxiety Disorder (GAD)
| Treatment Group | N | Mean Baseline HAM-A | Mean Change from Baseline | p-value vs. Placebo | Reference |
| Ipsapirone 5.0 mg t.i.d. | 67 | 25.1 | -10.8 | < 0.05 | [4] |
| Placebo | 66 | 24.8 | -7.6 | - | [4] |
Table 4: Clinical Trial Data for Major Depressive Disorder (MDD)
| Treatment Group | N | Mean Baseline HAM-D | Mean Change from Baseline | p-value vs. Placebo | Reference |
| Ipsapirone 7.5 mg t.i.d. | 94 | 22.5 | -9.1 | < 0.05 | [5] |
| Placebo | 93 | 22.1 | -6.6 | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of ipsapirone are provided below.
5-HT1A Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of ipsapirone for the 5-HT1A receptor.
Objective: To quantify the binding of ipsapirone to 5-HT1A receptors in rat hippocampal tissue.
Materials:
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Rat hippocampus tissue
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[³H]8-OH-DPAT (radioligand)
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Ipsapirone (test compound)
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Tris-HCl buffer (50 mM, pH 7.4)
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Glass fiber filters
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Scintillation fluid
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Liquid scintillation counter
Procedure:
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Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
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Binding Reaction: In a reaction tube, combine the membrane preparation, [³H]8-OH-DPAT at a concentration near its Kd, and varying concentrations of ipsapirone. For non-specific binding determination, add a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin).
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Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of ipsapirone concentration and determine the Ki value using appropriate software and the Cheng-Prusoff equation.
In Vivo Microdialysis for Serotonin
This protocol describes a method to measure the effect of ipsapirone on extracellular serotonin levels in the brain of a freely moving rat.[2]
Objective: To assess the impact of systemic ipsapirone administration on serotonin release in the hippocampus.
Materials:
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Adult male rat
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Stereotaxic apparatus
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Microdialysis probe
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Artificial cerebrospinal fluid (aCSF)
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Ipsapirone solution for injection
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HPLC system with electrochemical detection (HPLC-ED)
Procedure:
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Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the hippocampus. Allow the animal to recover from surgery.
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Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the hippocampus.
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Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate. After an equilibration period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.
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Drug Administration: Administer ipsapirone systemically (e.g., via subcutaneous injection) at the desired dose.
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Post-Drug Sample Collection: Continue collecting dialysate samples for several hours following drug administration.
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Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
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Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and plot the time course of the effect of ipsapirone on serotonin release.
References
- 1. Ipsapirone - Wikipedia [en.wikipedia.org]
- 2. Anxiolytic effects of the 5-HT1A receptor agonist ipsapirone in the rat: neurobiological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. A phase II multicenter dose-finding, efficacy and safety trial of ipsapirone in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
